6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C6H3BrN2O2S |
|---|---|
Molecular Weight |
247.07 g/mol |
IUPAC Name |
6-bromo-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H3BrN2O2S/c7-3-1-2-4(10)8-6(11)9-5(2)12-3/h1H,(H2,8,9,10,11) |
InChI Key |
LUEKLTVSHRKDME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The foundational approach involves constructing the thieno[2,3-d]pyrimidine scaffold via cyclocondensation. A representative protocol begins with 3-aminothiophene-2-carboxylic acid derivatives reacting with urea or thiourea under acidic conditions. For example, heating 3-amino-5-bromothiophene-2-carboxylate with urea in polyphosphoric acid at 120–140°C for 6–8 hours yields the pyrimidine-2,4-dione core. This method capitalizes on the electron-deficient nature of the thiophene ring to direct cyclization, achieving yields of 65–72%.
Key Variables:
Regioselective Bromination Post-Cyclization
Introducing bromine at position 6 is critical for downstream functionalization. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C for 2 hours achieves >90% regioselectivity. The thiophene sulfur atom directs electrophilic attack to the para position, minimizing di-substitution byproducts.
| Bromination Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| NBS | DMF | 0–5 | 68 | 92 |
| Br₂ | CHCl₃ | 25 | 45 | 78 |
| DBDMH | AcOH | 40 | 53 | 85 |
DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin; AcOH: Acetic acid.
Alternative Pathways for Structural Diversification
Halogen Exchange Reactions
Nucleophilic aromatic substitution (SNAr) replaces pre-existing halogens (e.g., chlorine) at position 6 with bromine. Treating 6-chlorothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with NaBr in the presence of Cu(I) catalysts at 120°C for 12 hours achieves 85% conversion. This method is limited by the availability of chloro precursors and competing side reactions.
Multi-Component Reactions (MCRs)
A one-pot MCR combining 5-bromo-2-thiophenecarboxaldehyde, urea, and malononitrile in ethanol under microwave irradiation (80°C, 30 min) forms the target compound in 58% yield. While efficient, this method struggles with scalability due to stringent stoichiometric requirements.
Optimization and Mechanistic Insights
Solvent Effects on Cyclocondensation
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates, whereas protic solvents (e.g., ethanol) reduce yields by promoting hydrolysis.
Solvent Screening Data:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DMSO | 46.7 | 68 |
| Ethanol | 24.3 | 41 |
| Toluene | 2.4 | 18 |
Catalytic Bromination Enhancements
Adding FeCl₃ (5 mol%) to NBS in DMF reduces reaction time from 2 hours to 30 minutes, improving yield to 76%. The Lewis acid activates NBS, facilitating faster electrophilic substitution.
Challenges and Limitations
Purification Difficulties
The compound’s low solubility in common organic solvents (e.g., <1 mg/mL in chloroform at 25°C) necessitates chromatographic purification with methanol/dichloromethane gradients, often reducing recovered yields by 10–15%.
Stability Under Acidic Conditions
Prolonged exposure to acidic conditions during synthesis leads to hydrolysis of the dione moiety, forming undesired carboxylic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: It can form more complex ring systems through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antimicrobial activities.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell proliferation and differentiation . The compound can also bind to receptors like CD74, activating signaling pathways that regulate cell cycle progression and proliferation .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties of Selected Analogues
Key Observations :
- Pyrido[2,3-d]pyrimidines with hydroxybenzoyl groups exhibit lower HOMO-LUMO gaps (~3.9–4.1 eV), suggesting enhanced charge transfer capabilities .
- Biological Activity: Thieno[2,3-d]pyrimidines with thiazole or imidazole substituents demonstrate antimicrobial activity, likely due to interactions with bacterial targets like TrmD or A2A adenosine receptors . In contrast, pyrido[2,3-d]pyrimidines with trifluorophenyl groups act as herbicides via PPO inhibition .
Mechanistic and Computational Insights
- Molecular Docking: Pyrido[2,3-d]pyrimidines (e.g., compound 2o) bind to PPO enzymes via π-π interactions with FAD and hydrogen bonds with Arg98/Thr176 . Thieno[2,3-d]pyrimidines with thiazole groups show weaker docking affinity to TrmD, correlating with moderate antimicrobial activity .
- DFT Analysis: Substituents like hydroxybenzoyl in pyrido derivatives stabilize charge distribution, as shown by NBO and MEP analyses, enhancing reactivity . Bromine’s electron-withdrawing nature could similarly polarize the thieno core, affecting binding interactions.
Biological Activity
6-Bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique thieno-pyrimidine structure with a bromine atom at the 6-position and two carbonyl groups at the 2 and 4 positions. Its molecular formula is with a molecular weight of approximately 247.07 g/mol. The compound is recognized for its diverse biological activities and serves as an important intermediate in various chemical syntheses.
Biological Activities
Research has indicated that this compound exhibits significant biological activities including:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its potential as an inhibitor against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating significant cytotoxicity .
- PARP-1 Inhibition : A study explored the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione analogues that included derivatives of this compound. These compounds exhibited strong inhibitory activity against PARP-1 with IC50 values ranging from 3.61 nM to 114 nM. This suggests a role in cancer therapy by targeting DNA repair mechanisms .
- MIF Inhibition : Another study highlighted the compound's ability to inhibit MIF (macrophage migration inhibitory factor), which is implicated in inflammatory diseases and cancer. The bromo-substituted analogues showed enhanced potency compared to their non-bromo counterparts .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- PARP-1 : By inhibiting PARP-1, the compound disrupts the DNA repair process in cancer cells, leading to increased cell death.
- MIF Tautomerase Activity : The inhibition of MIF tautomerase activity suggests that the compound may also play a role in modulating inflammatory responses.
Case Studies
Several studies have documented the biological effects of this compound:
Study on Anticancer Properties
In a comparative study of various thieno-pyrimidine derivatives:
- Compound S7 (an analogue) was found to have an IC50 value of 3.61 nM against PARP-1 compared to Olaparib's IC50 value of 5.77 nM .
Study on MIF Inhibition
In another investigation into MIF inhibitors:
- The bromo-substituted analogue exhibited an IC50 value of 7.2 ± 0.6 μM for MIF inhibition, indicating enhanced activity over similar compounds lacking bromination .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione | Structure | Contains a pyridine ring; different biological profile |
| 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | Structure | Two chlorine atoms; enhanced reactivity |
| Thieno[2,3-d]pyrimidin-4-one derivatives | Varies | Lacks bromination; used as starting materials |
The distinct thieno structure combined with bromination gives this compound unique properties that enhance its biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, and how are intermediates characterized?
- Methodology : The compound is synthesized via bromination or heterocyclic condensation. For example, bromoacetyl intermediates react with thioacetamide in acetic acid to form thiazole-substituted derivatives. Key intermediates are characterized using 1H/13C NMR (δ 4.91–1.24 ppm for cyclopropyl/ethyl groups) and LCMS (e.g., [M+H]+ 196.2 for ethyl-substituted derivatives) .
- Critical Step : Alkylation with benzyl chlorides or chloroacetamides in DMF/K₂CO₃ improves regioselectivity. Yields vary (29–78%) depending on substituents .
Q. How can researchers validate the purity and structural integrity of synthesized derivatives?
- Analytical Workflow :
- NMR : Assign peaks using δ values (e.g., 128.5–159.9 ppm for aromatic carbons in pyrido[2,3-d]pyrimidines) .
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ions (e.g., m/z 561 [M+H]+ for bis-pyrido derivatives) .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 66.65% observed vs. 66.92% calculated) .
Advanced Research Questions
Q. How do substituents at the 6-position influence biological activity, and what methodologies assess structure-activity relationships (SAR)?
- SAR Strategies :
- Introduce electron-withdrawing groups (e.g., Br, CF₃) to enhance binding to targets like eEF-2K. Biological assays (IC₅₀ measurements) compare inhibition across derivatives .
- Use molecular docking to predict interactions with kinase domains. For example, 6-(2-methyl-thiazol-4-yl) derivatives show enhanced selectivity due to hydrophobic pocket fitting .
Q. What are common contradictions in spectral data for thieno[2,3-d]pyrimidine derivatives, and how are they resolved?
- Case Study : Discrepancies in 1H NMR integration (e.g., overlapping peaks for cyclopropyl vs. ethyl groups) are resolved by 2D NMR (COSY, HSQC). For compound 18c, δ 2.66 ppm (m, 1H) confirms cyclopropyl geometry .
- Mitigation : Optimize reaction conditions (e.g., lower temperature for bromination) to reduce byproducts affecting LCMS purity .
Q. What strategies optimize regioselectivity in alkylation/arylation reactions of the thieno[2,3-d]pyrimidine core?
- Regioselective Alkylation : Use bulky bases (e.g., K₂CO₃ in DMF) to favor N1- over N3-alkylation. For example, benzyl chlorides yield >70% N1-substituted products .
- Catalytic Methods : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) achieves C6 functionalization with >80% yield .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses of 6-substituted derivatives?
- Optimization Table :
| Step | Parameter | Improved Yield | Reference |
|---|---|---|---|
| Bromination | Acetic acid, 80°C | 42% → 53% | |
| Cyclocondensation | Microwave-assisted (150 W, 10 min) | 56% → 78% |
Q. What are reliable protocols for recrystallization and stability testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
